Ethyl 2,4-dioxooctanoate
Overview
Description
Ethyl 2,4-dioxooctanoate, also known as Ethyl acetonoxalate, is a chemical compound with the molecular formula C10H16O4 . It has a molecular weight of 200.23 .
Molecular Structure Analysis
The molecular structure of this compound consists of 10 carbon atoms, 16 hydrogen atoms, and 4 oxygen atoms . More detailed structural analysis is not available in the retrieved resources.
Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the available resources, it is known that 2,4-dioxoesters, a group to which this compound belongs, are valuable multi-purpose intermediates in organic synthesis .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 200.23 . Detailed physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources.
Relevant Papers
One relevant paper titled “Utility of 2,4-Dioxoesters in the Synthesis of New Heterocycles” discusses the synthesis and reactions of 2,4-dioxoesters, a group to which this compound belongs . The paper highlights that 2,4-dioxoesters are valuable multi-purpose intermediates in organic synthesis and their preparation is well documented . Some of these reactions have been applied successfully to the synthesis of biologically important compounds .
Scientific Research Applications
Synthesis of Pyrazole Derivatives
Ethyl 2,4-dioxooctanoate has been utilized in the synthesis of 3-alkyl-1-aryl-1H-pyrazole-5-carboxylates. This compound, when selectively protected and reacted with phenylhydrazine hydrochloride, leads to the formation of ethyl 3-butyl-1-phenyl-1H-pyrazole-5-carboxylate. The process showcases a reversal of regioselectivity compared to unprotected this compound, emphasizing its role in selective chemical reactions (Ashton & Doss, 1993).
Enaminone Ester Formation
Ethyl 2,4-dioxoalkanoates, including this compound, react with pyrrolidine acetate at the C-2 carbonyl to produce enaminone esters. These esters are crucial intermediates in organic synthesis, showcasing the compound's utility in creating diverse chemical structures (Manfredini, 1988).
Asymmetric Synthesis of Epoxyoctanal
This compound derivatives have been used in the asymmetric synthesis of (2R,3S)-2,3-Epoxyoctanal, a key intermediate in the synthesis of 14,15-Leukotriene A4. This application highlights its importance in the synthesis of biologically significant compounds (Tsuboi, Furutani, & Takeda, 1987).
Stereoselective Synthesis of Cyclobutene Derivatives
Ethyl 4-aryl-2,4-dioxobutanoates, a related class of compounds, have been shown to undergo stereoselective intramolecular Wittig reactions to yield cyclobutene derivatives, which are significant in the study of electron-deficient dienes (Yavari & Samzadeh‐Kermani, 1998).
properties
IUPAC Name |
ethyl 2,4-dioxooctanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4/c1-3-5-6-8(11)7-9(12)10(13)14-4-2/h3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVWFJKVWKCCZME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)CC(=O)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60451271 | |
Record name | Ethyl 2,4-dioxooctanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60451271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
102540-71-6 | |
Record name | Ethyl 2,4-dioxooctanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60451271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.